(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Description
Properties
Molecular Formula |
C16H10N2O5 |
|---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
(4E)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10N2O5/c19-14-7-6-12(18(21)22)8-11(14)9-13-16(20)23-15(17-13)10-4-2-1-3-5-10/h1-9,19H/b13-9+ |
InChI Key |
QIQHRYFDXTWGFB-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Hippuric acid or 4-nitrohippuric acid : These serve as precursors for the oxazolone ring.
- 2-Hydroxy-5-nitrobenzaldehyde : Provides the benzylidene substituent with hydroxy and nitro functional groups.
- Acetic anhydride and acetic acid : Used as reagents and solvents to facilitate ring closure and condensation.
- Sodium acetate or sodium hydroxide : Employed as catalysts or bases to promote the reaction.
Synthetic Procedure
A representative procedure adapted from the synthesis of related oxazolone derivatives is as follows:
Formation of Oxazolone Intermediate
Hippuric acid or 4-nitrohippuric acid (0.01 mol) is dissolved in acetic acid (5 mL) and acetic anhydride (20 mL). The mixture is stirred and heated to reflux at approximately 80°C for 1 hour to form the oxazolone intermediate.Condensation with Aromatic Aldehyde
To the refluxing mixture, 2-hydroxy-5-nitrobenzaldehyde (0.01 mol) is added. The reaction continues under reflux for 4 hours. During this time, the mixture changes color, indicating the formation of the benzylidene-substituted oxazolone.Isolation and Purification
After completion (monitored by thin-layer chromatography), the reaction mixture is cooled and poured into crushed ice with stirring. The precipitated product is filtered, washed, and recrystallized from ethanol or an appropriate solvent to yield the pure compound.
Reaction Conditions and Yields
- Temperature : Reflux at ~80°C.
- Reaction time : 4 hours for condensation.
- Yields : Typically high, around 75-85%, depending on the substituents and purity of reagents.
- Purity : Confirmed by melting point determination, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Analytical Data Supporting Preparation
The synthesized compound is characterized by:
| Parameter | Observed Data |
|---|---|
| Melting Point | Approximately 93-95°C (varies with substituents) |
| FTIR Spectra | - O-H stretch around 3270 cm⁻¹ - C=O lactone stretch near 1790 cm⁻¹ - C=N and C=C stretches between 1650-1600 cm⁻¹ |
| ¹H NMR (DMSO-d6) | Aromatic protons and benzylidene proton signals between 7.5-8.5 ppm |
| ¹³C NMR (DMSO-d6) | Carbonyl carbon at ~166 ppm, C=N at ~165 ppm, aromatic carbons between 123-140 ppm |
These data confirm the successful formation of the oxazolone ring and the benzylidene substitution pattern.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Oxazolone formation | Hippuric acid + Acetic anhydride + Acetic acid, reflux 80°C, 1 h | Oxazolone intermediate | Precursor for condensation |
| Condensation | Oxazolone + 2-hydroxy-5-nitrobenzaldehyde, reflux 80°C, 4 h | (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, 75-85% yield | Monitored by TLC, purified by recrystallization |
| Purification | Recrystallization from ethanol or suitable solvent | Pure compound | Confirmed by melting point, FTIR, NMR |
Research Findings and Practical Considerations
- The presence of the hydroxy group at the 2-position of the benzylidene ring can influence the reaction rate and product stability due to intramolecular hydrogen bonding.
- The nitro substituent at the 5-position is electron-withdrawing, which can affect the electrophilicity of the aldehyde and the condensation efficiency.
- The reaction is generally robust and reproducible, with yields above 70% routinely achievable.
- Analytical characterization is essential to confirm the E-configuration of the benzylidene double bond, which is the thermodynamically favored isomer.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene or oxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted benzylidene or oxazole derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds within the oxazolone family. For instance, derivatives like (S,E)-2-hydroxy-N-(2-hydroxy-5-nitrobenzylidene)propanehydrazide have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Antitumor Activity
Compounds structurally related to (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one have demonstrated promising antitumor effects. For example, some benzenesulfonamide derivatives were found to induce apoptosis in MDA-MB-231 breast cancer cells with a significant increase in annexin V-FITC percent by 22-fold compared to control . The ability to selectively target cancer cells while sparing normal cells is a critical advantage in cancer therapy.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For instance, studies on similar oxazolone derivatives have indicated their ability to inhibit carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, showcasing selectivity over other isoforms like carbonic anhydrase II . This selectivity is crucial for developing therapeutic agents that minimize side effects.
Case Study 1: Synthesis and Characterization
A detailed study on the synthesis of related oxazolone compounds revealed that these derivatives could be synthesized through a one-pot reaction involving appropriate aldehydes and phenolic compounds under controlled conditions. Characterization techniques such as NMR and X-ray crystallography confirmed the structures and purity of the synthesized compounds .
Case Study 2: Biological Evaluation
In vitro assays conducted on synthesized oxazolone derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compounds were evaluated using MTT assays, which measure cell viability post-treatment. The results indicated that certain derivatives exhibited potent anticancer properties with minimal toxicity towards normal cells .
Mechanism of Action
The mechanism of action of (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and hydroxyl groups, play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzylidene ring significantly affects physicochemical and biological properties:
Key Findings :
Stereochemical and Conformational Differences
The E/Z configuration of the benzylidene double bond influences molecular planarity and packing:
- E-configuration (target compound): Promotes extended conjugation, enhancing photochemical reactivity .
- Z-configuration (e.g., (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one): Causes steric clashes between the phenyl and oxazolone rings, reducing stability .
Crystallographic studies of analogs like 4-(2-methoxy-benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (Z-configuration) reveal non-planar geometries, whereas E-isomers adopt more linear conformations .
Spectroscopic Characterization
Trends :
- Nitro groups increase C=O stretching frequencies due to electron withdrawal.
- Hydroxyl groups reduce conjugation, leading to blue-shifted UV peaks.
Biological Activity
(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various research findings, highlighting its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Synthesis
The compound features a unique chemical structure characterized by an oxazole ring and a benzylidene group with hydroxyl and nitro substituents. The synthesis typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions, often using solvents like ethanol or methanol at elevated temperatures to facilitate the reaction .
Antimicrobial Properties
Research indicates that (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported in the range of 64–512 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
Anticancer Activity
The compound's anticancer potential has been evaluated through several studies. It has shown cytotoxic effects against various cancer cell lines, including human pancreatic cancer (Patu8988) and gastric cancer (SGC7901). The mechanism of action appears to involve apoptosis induction and enzyme inhibition .
In one study, the compound was found to inhibit cell proliferation significantly in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is attributed to its interaction with specific molecular targets. The presence of hydroxyl and nitro groups enhances its reactivity, allowing it to disrupt cellular processes through:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism.
- Disruption of Signaling Pathways : It affects pathways that regulate cell growth and apoptosis.
- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to cell death .
Study on Antimicrobial Activity
In a comparative study of various synthesized compounds, (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one was evaluated alongside other derivatives. It exhibited superior antibacterial properties against E. coli and S. aureus, emphasizing its potential use in developing new antimicrobial agents .
Anticancer Research
A separate investigation focused on the compound's effects on gastric cancer cell lines revealed that it induced apoptosis through mitochondrial pathways. This study utilized flow cytometry to quantify apoptotic cells after treatment with varying concentrations of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
